An In-depth Technical Guide to 2-Ethoxy-3,5-difluorobenzoyl chloride (CAS No. 1017779-72-4)
An In-depth Technical Guide to 2-Ethoxy-3,5-difluorobenzoyl chloride (CAS No. 1017779-72-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Ethoxy-3,5-difluorobenzoyl chloride (CAS No. 1017779-72-4), a key building block in modern medicinal and agrochemical research. This document delves into its chemical and physical properties, outlines a detailed synthesis protocol for its precursor, discusses its reactivity and applications, and provides essential safety and handling information. The strategic incorporation of ethoxy and difluoro moieties makes this compound a valuable intermediate for the synthesis of complex molecular architectures with tailored biological activities. This guide is intended to serve as a critical resource for researchers leveraging this versatile reagent in their synthetic endeavors.
Introduction: The Strategic Importance of Fluorinated Benzoyl Chlorides
Benzoyl chlorides are a class of highly reactive acylating agents widely employed in organic synthesis for the formation of esters, amides, and ketones.[1][2] The introduction of fluorine atoms onto the benzene ring significantly modulates the reactivity and physicochemical properties of these molecules. Fluorine's high electronegativity can enhance the metabolic stability, binding affinity, and bioavailability of parent compounds, making fluorinated synthons highly sought after in drug discovery.[3][4] Specifically, the difluoro substitution pattern, as seen in 2-Ethoxy-3,5-difluorobenzoyl chloride, offers a unique electronic profile that can influence reaction outcomes and the biological activity of the resulting products. The additional ethoxy group provides another point of modification and can impact the solubility and conformational properties of the molecule.
Chemical and Physical Properties
A comprehensive table of the known and predicted properties of 2-Ethoxy-3,5-difluorobenzoyl chloride is provided below. It is important to note that while some experimental data for related compounds is available, specific experimentally determined values for this particular molecule are not widely published.
| Property | Value | Source |
| CAS Number | 1017779-72-4 | Chempure[5] |
| IUPAC Name | 2-ethoxy-3,5-difluorobenzoyl chloride | Chempure[5] |
| Molecular Formula | C₉H₇ClF₂O₂ | Chempure[5] |
| Molecular Weight | 220.60 g/mol | Chempure[5] |
| Appearance | Colorless to light yellow clear liquid (Predicted) | General knowledge |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Reacts with water and alcohols.[6][7] Soluble in aprotic organic solvents (e.g., dichloromethane, diethyl ether, THF).[8] | General knowledge |
| XLogP3 | 3 | Chempure[5] |
| Hydrogen Bond Donor Count | 0 | Chempure[5] |
| Hydrogen Bond Acceptor Count | 4 | Chempure[5] |
| Rotatable Bond Count | 3 | Chempure[5] |
Synthesis and Mechanism
A likely synthetic pathway would involve the nucleophilic aromatic substitution (SNAr) on a suitable polyfluorinated benzene derivative, followed by functional group manipulations to introduce the carboxylic acid and ethoxy moieties.
Plausible Synthesis of 2-Ethoxy-3,5-difluorobenzoic Acid
The synthesis of the carboxylic acid precursor is a critical step. A potential route is outlined below:
Figure 2: General conversion of the carboxylic acid to the acyl chloride.
Experimental Protocol:
-
To a solution of 2-ethoxy-3,5-difluorobenzoic acid in an inert solvent (e.g., toluene or dichloromethane), add an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride to facilitate the reaction.
-
The reaction mixture is typically heated to reflux until the evolution of gas (SO₂ or CO and CO₂) ceases.
-
The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 2-Ethoxy-3,5-difluorobenzoyl chloride, which can be purified by vacuum distillation.
Reactivity and Applications in Drug Development
2-Ethoxy-3,5-difluorobenzoyl chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution reactions. The electron-deficient carbonyl carbon is susceptible to attack by a wide range of nucleophiles. [7][11] General Reactivity:
Figure 3: General nucleophilic acyl substitution reaction.
Key Applications:
-
Amide Synthesis: Reaction with primary or secondary amines yields the corresponding amides. This is a fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs). The resulting amide bond is a common feature in biologically active molecules.
-
Ester Synthesis: Reaction with alcohols produces esters. This can be used to introduce the 2-ethoxy-3,5-difluorobenzoyl moiety into molecules containing hydroxyl groups.
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, 2-Ethoxy-3,5-difluorobenzoyl chloride can acylate other aromatic rings, forming diaryl ketones.
The presence of the difluoro and ethoxy groups on the benzoyl chloride makes it a valuable building block for creating novel compounds with potentially enhanced pharmacological properties, such as improved metabolic stability and target binding affinity. [3]
Safety and Handling
2-Ethoxy-3,5-difluorobenzoyl chloride is expected to be a corrosive and moisture-sensitive compound, typical of acyl chlorides. [12][13]It will likely cause severe skin burns and eye damage. Inhalation may cause respiratory irritation. [14] Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. [5][15]* Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of corrosive vapors. [13]* Moisture Sensitivity: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. [16]* Spills: In case of a spill, neutralize with a suitable agent (e.g., sodium bicarbonate) and absorb with an inert material.
Quenching and Disposal:
Unused or residual 2-Ethoxy-3,5-difluorobenzoyl chloride must be quenched before disposal. This can be done by slowly adding the acyl chloride to a stirred solution of a weak base, such as sodium bicarbonate, or an alcohol like isopropanol. The reaction is exothermic and should be performed in an ice bath. All waste should be disposed of in accordance with local regulations. [13]
Analytical Characterization
The identity and purity of 2-Ethoxy-3,5-difluorobenzoyl chloride can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the ethoxy group (a triplet and a quartet) and the aromatic protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the fluorine and ethoxy substituents.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons (with C-F couplings), and the ethoxy carbons.
-
¹⁹F NMR: The fluorine NMR spectrum will provide information about the fluorine environments.
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. [8]Derivatization with benzoyl chloride is a known technique to improve the analysis of small molecules by LC-MS/MS. [17][18][19]The fragmentation pattern in the mass spectrum can provide structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretching of the acyl chloride, typically in the range of 1750-1815 cm⁻¹.
Conclusion
2-Ethoxy-3,5-difluorobenzoyl chloride is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the fields of drug discovery and agrochemicals. Its unique substitution pattern offers opportunities to fine-tune the properties of target compounds. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in a research setting. This guide provides a foundational understanding of this important chemical intermediate, empowering researchers to incorporate it into their synthetic strategies.
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